REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[NH2:12][CH2:13][CH2:14][CH2:15][OH:16].Cl>>[OH:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([NH:12][CH2:13][CH2:14][CH2:15][OH:16])=[O:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)NCCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 63.7% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |